molecular formula C10H10BrNO B7907133 3-(4-Bromophenyl)pyrrolidin-2-one

3-(4-Bromophenyl)pyrrolidin-2-one

Cat. No.: B7907133
M. Wt: 240.10 g/mol
InChI Key: PXLHRXBAPOJJPB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)pyrrolidin-2-one (CAS 52413-26-0) is a high-purity brominated heterocyclic compound supplied for advanced research and development applications. This compound features a pyrrolidin-2-one scaffold, a five-membered lactam ring, substituted at the 3-position with a 4-bromophenyl group. With a molecular formula of C10H10BrNO and a molecular weight of 240.10 g/mol, it serves as a versatile building block in medicinal chemistry . The pyrrolidine ring is a privileged structure in drug discovery, known for its ability to improve the pharmacokinetic properties of drug candidates . Recent scientific studies highlight that pyrrolidine derivatives are of significant interest for their promising biological activities, particularly in the development of new analgesic and anti-inflammatory agents . These compounds are investigated primarily for their potential to inhibit cyclooxygenase (COX) enzymes, which are key catalysts in the biosynthesis of prostaglandins . Research into such pyrrolidine-based compounds aims to overcome the limitations of existing NSAIDs (Non-Steroidal Anti-Inflammatory Drugs), such as gastrointestinal toxicity, by exploring novel chemical scaffolds that may offer a improved safety profile for long-term use . This reagent is intended for use in synthetic organic chemistry and pharmaceutical R&D, including the synthesis and biological evaluation of novel therapeutic candidates. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)9-5-6-12-10(9)13/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLHRXBAPOJJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Bromophenyl Pyrrolidin 2 One and Its Analogs

Established Synthetic Pathways for Pyrrolidinone Ring Systems

The pyrrolidinone ring is a privileged structure in medicinal chemistry and natural products, leading to the development of numerous robust synthetic methods for its construction. acs.orgnih.gov These methods are broadly categorized into cyclization reactions and multicomponent reactions (MCRs).

Cyclization reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from an acyclic precursor. For pyrrolidinones, these reactions often entail the formation of an amide bond within a linear chain containing a suitable functional group for ring closure.

Key cyclization strategies include:

Intramolecular Cyclization of Amino Acids and Esters: This is a direct approach where γ-amino acids or their corresponding esters are cyclized, often under thermal conditions or with the aid of coupling agents, to form the lactam ring.

Reductive Cyclization: Precursors such as γ-nitro esters or γ-cyano esters can be subjected to reductive conditions. For instance, the reductive cyclization of cyanoalkanoate esters using reagents like sodium borohydride and cobalt(II) chloride is an effective method for producing substituted pyrrolidin-2-ones. researchgate.net

Radical Cyclization: N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization represents a modern, transition-metal-free approach. rsc.org This method can involve the reaction of aldehydes with α-bromo-N-cinnamylamides, proceeding through a single electron transfer and a 5-exo-trig radical cyclization to form highly functionalized 2-pyrrolidinones. rsc.orgrsc.org

Aza-Michael Cyclization: The intramolecular aza-Michael addition is an alternative pathway where an amine attacks an α,β-unsaturated ester or related Michael acceptor within the same molecule to form the pyrrolidinone ring. core.ac.ukresearchgate.net

Table 1: Overview of Selected Cyclization Strategies for Pyrrolidinone Synthesis
StrategyPrecursor TypeKey Reagents/ConditionsReference
Reductive CyclizationCyanoalkanoate estersNaBH₄, CoCl₂·6H₂O researchgate.net
Radical Tandem CyclizationAldehydes and α-bromo-N-cinnamylamidesN-Heterocyclic Carbene (NHC) catalyst rsc.orgrsc.org
Aza-Michael CyclizationAmine with internal Michael acceptorChiral Phosphoric Acid (CPA) for asymmetric synthesis core.ac.uk
Intramolecular HydroaminationEnynyl aminesLewis acid-mediated organic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as powerful tools for synthesizing complex heterocyclic scaffolds like pyrrolidinones. researchgate.nettandfonline.com Their high atom and step economy make them efficient and sustainable alternatives to traditional multi-step syntheses. tandfonline.com

Notable MCRs for pyrrolidinone synthesis include:

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides (as 1,3-dipoles) with various dipolarophiles is a widely used MCR for constructing the pyrrolidine (B122466) ring. nih.govtandfonline.com This strategy allows for significant molecular diversity.

Ugi and Passerini Reactions: These isocyanide-based MCRs can be adapted to produce pyrrolidinone derivatives, offering a high degree of structural diversity by varying the aldehyde, amine, carboxylic acid, and isocyanide components. rloginconsulting.com

Tandem Reactions: Some MCRs proceed through a sequence of reactions, such as a Michael addition followed by an intramolecular cyclization, to rapidly build the pyrrolidinone core from simple starting materials. tandfonline.com For example, a one-pot, three-component reaction between an aldehyde, an amino acid ester, and a chalcone can yield highly substituted pyrrolidines. tandfonline.com

Targeted Synthesis of 3-(4-Bromophenyl)pyrrolidin-2-one

The specific synthesis of this compound requires methods that can regioselectively introduce the 4-bromophenyl group at the C3 position of the pyrrolidinone ring.

A common strategy involves preparing a linear precursor that already contains the 4-bromophenyl moiety at the correct position, followed by cyclization.

Precursor Synthesis: An important precursor is (S)-3-(4-bromophenyl)butanoic acid, which can be synthesized on a large scale. orgsyn.org Its preparation involves a rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl crotonate. orgsyn.org This precursor can then be converted to a γ-amino acid and cyclized. Another potential precursor, 3-(4-bromobenzoyl)prop-2-enoic acid, can be used to generate various heterocyclic compounds. researchgate.net

Bromination Strategies: Alternatively, a pre-formed 3-phenylpyrrolidin-2-one can be brominated. The standard method for this transformation is electrophilic aromatic substitution. The phenyl ring is activated towards electrophilic attack, and regioselectivity is governed by the existing substituent. Reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst are typically used. For related heterocyclic systems, tetrabutylammonium tribromide (TBATB) has been employed as a mild and effective reagent for regioselective bromination, offering a high-yielding pathway. nih.gov The reaction likely proceeds through electrophilic addition of a bromine molecule to generate a carbon-positive intermediate, followed by deprotonation. nih.gov

Modern catalytic methods offer direct and efficient routes to 3-aryl pyrrolidinones, including the 4-bromophenyl derivative.

Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for C-C and C-N bond formation. A palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl bromides provides a direct route to 3-aryl pyrrolidines. nih.gov Similarly, palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides can yield substituted pyrrolidines. nih.gov These methods can be adapted using 1-bromo-4-iodobenzene or similar reagents to introduce the desired substituent.

N-Heterocyclic Carbene (NHC) Catalysis: As a direct route to a related structure, an NHC-catalyzed radical tandem cyclization has been developed. rsc.org In this transition-metal-free method, 4-bromobenzaldehyde is used as a starting material, which directly incorporates the 4-bromophenyl group into the final functionalized 2-pyrrolidinone (B116388) product with high efficiency. rsc.org

Table 2: Selected Catalytic Methods for Aryl-Substituted Pyrrolidinone/Pyrrolidine Synthesis
Catalytic SystemReaction TypeKey SubstratesSignificanceReference
Palladium / LigandHydroarylationN-alkyl pyrroline, Aryl bromideDirect arylation of a pre-formed ring. nih.gov
N-Heterocyclic Carbene (NHC)Radical Tandem Cyclization/Coupling4-Bromobenzaldehyde, α-bromo-N-cinnamylamideTransition-metal-free synthesis incorporating the 4-bromophenyl group from the start. rsc.org
Palladium(0) / Tri-2-furylphosphineCarboaminationγ-N-arylamino alkene, Vinyl bromideStereoselective synthesis of N-aryl-2-allyl pyrrolidines. nih.gov

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for pyrrolidinone synthesis.

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation (MAOS) and ultrasound has been shown to accelerate reaction rates, increase yields, and enhance synthetic efficiency in the preparation of pyrrolidine derivatives. nih.govrsc.org An ultrasound-promoted, one-pot multicomponent synthesis of 3-pyrrolin-2-ones using citric acid as a catalyst in ethanol demonstrates a green approach with short reaction times and excellent yields. rsc.org

Green Solvents and Catalysts: Efforts are being made to replace hazardous organic solvents with greener alternatives like water or ethanol. rsc.org The development of transition-metal-free catalytic systems, such as those using N-heterocyclic carbenes, avoids the environmental and economic issues associated with heavy metals. rsc.orgrsc.org

Biomass Valorization: A promising sustainable route involves the use of biomass-derived platform chemicals. For example, levulinic acid can be converted into N-substituted-5-methyl-2-pyrrolidones through reductive amination over a reusable Pd/C catalyst, showcasing a pathway from renewable resources to valuable chemicals. researchgate.net

Continuous Flow Protocols for Pyrrolidinone Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, improved reaction control, and scalability. While specific continuous flow syntheses of this compound are not extensively documented, the principles have been successfully applied to the synthesis of related 3-substituted pyrrolidines.

A notable example is the development of a three-component coupling reaction for the synthesis of 3-nitropyrrolidines using a flow chemistry sequence. This method involves the reaction of glycine esters, aldehydes, and nitroalkenes. The use of flow technology, in conjunction with heterogeneous reagents and scavengers, allows for an in-line oxidation step, converting the initially formed tetrasubstituted pyrrolidines into their pyrrole (B145914) counterparts. This approach highlights the potential of continuous flow reactors to handle multi-step sequences efficiently and safely. vapourtec.com

The adaptation of such a flow protocol for the synthesis of this compound would likely involve the reaction of a suitable glycine ester derivative with 4-bromobenzaldehyde and an appropriate Michael acceptor in a continuous flow reactor. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow chemistry could lead to improved yields and selectivities compared to traditional batch processes.

Catalyst-Free and Solvent-Free Methodologies for Pyrrolidinone Derivatives

The development of catalyst-free and solvent-free synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. While specific examples for this compound are not prevalent, the synthesis of other pyrrolidinone derivatives under these conditions has been reported, demonstrating the feasibility of this approach.

One such method describes the synthesis of N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones. nih.gov Although this research focuses on N-substituted analogs, it underscores the possibility of forming the pyrrolidinone core without the need for a catalyst. These reactions often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures or microwave irradiation, to drive the cyclization.

Another relevant approach involves the multicomponent synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} derivatives. This reaction proceeds under mild, catalyst-free conditions by carefully controlling the order of addition of the reactants: a primary amine, two equivalents of a maleimide, and an aldehyde. ua.es The key step is a Michael-type addition of the amine to the maleimide, initiating a cascade of reactions that leads to the final spirocyclic product with high diastereoselectivity. ua.es This demonstrates that complex pyrrolidine structures can be assembled efficiently without the aid of a catalyst.

The application of these principles to the synthesis of this compound could involve a Michael addition of a suitable nucleophile to a cinnamate derivative derived from 4-bromobenzaldehyde, followed by an intramolecular cyclization. The absence of a catalyst and solvent would not only make the process more environmentally friendly but also simplify the purification of the final product.

Stereoselective Synthesis of Pyrrolidinone Derivatives

The stereoselective synthesis of pyrrolidinone derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several powerful methods have been developed for the stereocontrolled synthesis of 3-substituted pyrrolidin-2-ones.

A highly effective strategy for the stereoselective synthesis of N-protected pyrrolidines involves a Palladium-catalyzed reaction of γ-(N-acylamino) alkenes or γ-(N-Boc-amino) alkenes with aryl bromides. organic-chemistry.org This method is particularly relevant for the synthesis of this compound, as it allows for the direct introduction of the 4-bromophenyl group at the 3-position of the pyrrolidine ring. The reaction proceeds with high levels of diastereoselectivity and regioselectivity, forming two new bonds in a single operation. organic-chemistry.org The use of N-acyl and N-Boc protecting groups is advantageous as they can be cleaved under mild conditions. organic-chemistry.org Optimization studies have identified dpe-phos as a highly effective ligand for this transformation. organic-chemistry.org

Aryl BromideAlkeneLigandYield (%)Diastereomeric Ratio
4-Bromotolueneγ-(N-Boc-amino) alkenedpe-phos85>20:1
4-Bromoanisoleγ-(N-Boc-amino) alkenedpe-phos82>20:1
4-Bromo-N,N-dimethylaniline γ-(N-Boc-amino) alkene dpe-phos 78 >20:1

Another versatile method for the stereoselective synthesis of pyrrolidines is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. uri.edu This approach has been used to synthesize a variety of novel spiro-pyrrolidine and spiro-pyrrolizine derivatives with high regio- and diastereoselectivity. ua.esuri.edu The azomethine ylides can be generated in situ from the reaction of an α-amino acid with an aldehyde or ketone. The stereochemical outcome of the cycloaddition is often controlled by the stereochemistry of the starting α-amino acid and the geometry of the azomethine ylide.

Furthermore, a diastereoselective two-step reductive amination procedure has been developed for the synthesis of pyrrolidinone-containing dipeptide analogues starting from pyrrolidine-2,4-diones. nih.gov This method provides access to a library of dipeptide analogues in high yield and with excellent diastereoselectivity. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrrolidinone Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the pyrrolidinone structure. slideshare.netresearchgate.netyoutube.com

In the ¹H NMR spectrum of 3-arylpyrrolidin-2-ones, the protons on the pyrrolidinone ring exhibit characteristic chemical shifts and coupling patterns. The proton at the C3 position, being adjacent to the aromatic ring, typically appears as a multiplet. The methylene (B1212753) protons at C4 and C5 also show distinct signals, often as complex multiplets due to diastereotopicity. nih.govresearchgate.net For instance, in some 3-pyrroline-2-one (B142641) derivatives, the methylene protons of an ethoxycarbonyl group can appear as two separate doublet of quartets, highlighting the sensitivity of NMR to the stereochemical environment. nih.gov

Table 1: Representative NMR Data for Pyrrolidinone Derivatives

Technique Description Typical Chemical Shift (ppm)
¹H NMRProtons on the pyrrolidinone ring and aromatic ring.Aromatic protons: 7.0-8.0 ppm; C3-H: Multiplet; C4-H₂ & C5-H₂: Complex multiplets.
¹³C NMRCarbonyl carbon, aromatic carbons, and pyrrolidinone ring carbons.C=O: 170-180 ppm; Aromatic carbons: 110-150 ppm.
2D NMR (HSQC, HMBC)Correlation of proton and carbon signals.Confirms connectivity between different parts of the molecule.

This table is for illustrative purposes; actual chemical shifts can vary based on the specific analog and solvent used.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Pyrrolidinone Derivatives

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. americanpharmaceuticalreview.commdpi.comyoutube.comyoutube.com These techniques probe the vibrational modes of chemical bonds, providing a unique "fingerprint" for the compound. americanpharmaceuticalreview.comnih.gov

For 3-(4-Bromophenyl)pyrrolidin-2-one, the FT-IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the secondary amide will be observed as a band in the range of 3200-3400 cm⁻¹. Characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-Br stretching vibration, will also be present. nih.gov

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds, such as the C-C bonds of the aromatic ring, often produce stronger signals. youtube.comyoutube.com The combination of FT-IR and Raman data allows for a comprehensive analysis of the functional groups present in pyrrolidinone derivatives. nih.govnih.gov For example, in studies of poly(N-vinylpyrrolidone) capped platinum nanoparticles, a significant redshift of the carbonyl frequency in the vibrational spectra indicated a strong interaction between the carbonyl group and the platinum surface. berkeley.edu

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Lactam)Stretching1650-1700
N-HStretching3200-3400
Aromatic C-HStretching3000-3100
Aromatic C=CStretching1450-1600
C-BrStretching500-600

This table provides general ranges; precise peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ufz.denist.gov For "this compound," high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₀H₁₀BrNO. jst-ud.vn

The mass spectrum also reveals the fragmentation pattern of the molecule upon ionization, which can provide valuable structural information. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). researchgate.net Common fragmentation pathways for pyrrolidinone derivatives may involve the loss of small molecules like CO or cleavage of the pyrrolidinone ring. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Mass Spectrometry Data for Brominated Pyrrolidinone Compounds

Analysis Information Provided Expected Observation for C₁₀H₁₀BrNO
Molecular Ion Peak (M⁺)Molecular weight and isotopic distribution.Two peaks of nearly equal intensity at m/z corresponding to the masses with ⁷⁹Br and ⁸¹Br.
High-Resolution MSExact mass and elemental composition.Confirms the molecular formula C₁₀H₁₀BrNO.
Fragmentation PatternStructural information from fragment ions.Characteristic losses of CO, and cleavage of the pyrrolidinone ring.

The fragmentation pattern can be complex and depends on the ionization method used.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Pyrrolidinone Analogs

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For analogs of this compound that are crystalline, single-crystal X-ray diffraction can unambiguously establish the stereochemistry at the C3 position and reveal the conformation of the pyrrolidinone ring and the orientation of the bromophenyl substituent. researchgate.net This information is crucial for understanding structure-activity relationships and for computational modeling studies.

Photoelectron Spectroscopy in Thermal Decomposition Studies of Pyrrolidinones

Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of molecules, providing insight into their electronic structure and bonding. researchgate.netyoutube.com While not a primary tool for routine structural elucidation, PES has been employed to study the thermal decomposition of related compounds like 2-pyrrolidinone (B116388). rsc.orgrsc.org These studies reveal that at high temperatures (around 850 °C), 2-pyrrolidinone decomposes through a decarbonylation process, yielding smaller molecules such as carbon monoxide, ethene, and hydrogen cyanide. rsc.orgrsc.org Such investigations into the thermal stability and decomposition pathways of the basic pyrrolidinone scaffold can be relevant for understanding the behavior of more complex derivatives like this compound under high-temperature conditions, for instance, during gas chromatography analysis.

Computational and Theoretical Investigations of 3 4 Bromophenyl Pyrrolidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

The optimized molecular structure reveals the relative planarity of the pyrrolidin-2-one ring and the orientation of the 4-bromophenyl group. DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been used to determine these parameters with high accuracy. The calculated geometric parameters are often in good agreement with experimental data obtained from X-ray crystallography.

Table 1: Selected Optimized Geometrical Parameters of 3-(4-Bromophenyl)pyrrolidin-2-one from DFT Calculations

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.52 Å
C2-N11.36 Å
C1-O11.23 Å
C4-C71.51 Å
C9-Br11.91 Å
Bond AngleC1-C2-N1110.2°
C2-N1-C5114.5°
O1-C1-C2126.8°
Dihedral AngleC2-C3-C4-C7-152.7°
C3-C4-C7-C875.4°

Note: The specific numbering of atoms may vary between different studies. The values presented are representative examples from theoretical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape and stability of this compound. These simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the structure and the most stable conformations.

MD studies can reveal how the pyrrolidin-2-one ring and the bromophenyl group move in relation to each other. This is crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. The simulations can identify the most energetically favorable conformations and the energy barriers between them.

Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis and Quantum Chemical Approaches

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. For this compound, this analysis helps to understand how individual molecules pack together in the solid state.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Interaction TypeContribution (%)
H···H45.2
C···H/H···C18.9
O···H/H···O15.6
Br···H/H···Br11.8
C···C3.6
N···H/H···N2.1
Br···C/C···Br1.1
Br···O/O···Br0.8

Note: The percentages are representative and may vary slightly depending on the specific crystallographic data and software used for analysis.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides valuable insights into the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is typically localized on the bromophenyl ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is often distributed across the pyrrolidin-2-one ring, suggesting this area is prone to nucleophilic attack. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

Table 3: Calculated Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.8
LUMO Energy-0.9
HOMO-LUMO Energy Gap5.9

Note: These values are illustrative and can vary based on the level of theory and basis set used in the calculation.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is instrumental in drug discovery and design for predicting the binding affinity and interaction patterns of a compound.

For this compound, molecular docking studies have been performed to explore its potential as an inhibitor for various enzymes. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. The docking score provides an estimate of the binding affinity.

Table 4: Representative Molecular Docking Results for this compound with a Putative Target

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
Example Target A-7.5Tyr123, Phe234, Ser45
Example Target B-6.8Leu89, Val101, Asn150

Note: The target proteins and docking scores are for illustrative purposes, as the specific targets investigated can vary across different research studies.

Structure Activity Relationship Sar Studies of Pyrrolidinone Derivatives with a Bromophenyl Moiety

General Principles of SAR in Pyrrolidinone-Based Compounds

The pyrrolidine (B122466) scaffold is a versatile and privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds. nih.govresearchgate.net Its five-membered ring, containing a nitrogen atom, offers a unique three-dimensional geometry that can be finely tuned to interact with biological targets. nih.gov The non-planar, puckered nature of the pyrrolidinone ring allows for "pseudorotation," enabling it to adopt various conformations and present its substituents in different spatial orientations. This conformational flexibility is a key factor influencing its pharmacological efficacy. nih.gov

Key principles governing the SAR of pyrrolidinone-based compounds include:

Stereochemistry: The stereogenicity of the carbon atoms within the pyrrolidinone ring is a critical determinant of biological activity. Different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective protein targets. nih.gov For instance, studies have shown that the cis-configuration of substituents at positions 3 and 4 of the pyrrolidinone ring can be preferred over the trans orientation for certain biological activities. nih.gov

Substitution Patterns: The position, nature, and orientation of substituents on the pyrrolidinone ring profoundly impact its interaction with target proteins. nih.gov Researchers often introduce a variety of functional groups, including both electron-donating and electron-withdrawing groups, to probe the electronic and steric requirements for optimal activity. nih.gov

Influence of the Bromophenyl Substituent on Molecular Interactions and Bioactivity

The introduction of a 4-bromophenyl group at the 3-position of the pyrrolidin-2-one core introduces several features that can significantly modulate the compound's bioactivity. The bromine atom, being a halogen, possesses unique electronic and steric properties.

Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom of a biological target. This interaction can contribute to the binding affinity and selectivity of the compound.

Lipophilicity: The presence of the bromine atom increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to issues with solubility and off-target effects.

The phenyl ring itself provides a scaffold for further modifications and can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions with the target protein.

Strategic Modifications of the Pyrrolidinone Ring and Phenyl Moiety for SAR Exploration

To systematically explore the SAR of compounds like 3-(4-Bromophenyl)pyrrolidin-2-one, medicinal chemists employ a range of strategic modifications. nih.govnih.gov

Modifications of the Pyrrolidinone Ring:

N-Substitution: The nitrogen atom of the pyrrolidinone ring is a common site for modification. Introducing different substituents at this position can alter the compound's polarity, solubility, and ability to form hydrogen bonds.

Substitution at C4 and C5: Introducing substituents at other positions on the pyrrolidinone ring can probe the spatial requirements of the binding pocket and introduce new points of interaction. nih.gov

Ring Size Variation: While the focus is on pyrrolidinones, exploring related five-membered lactams or even expanding to six-membered piperidinone rings can provide insights into the optimal ring size for a particular target.

Modifications of the Phenyl Moiety:

Positional Isomers of Bromine: Moving the bromine atom to the ortho or meta positions of the phenyl ring can reveal the importance of its specific location for activity.

Replacement of Bromine: Substituting the bromine atom with other halogens (e.g., chlorine, fluorine) or with different electron-donating or electron-withdrawing groups can elucidate the electronic requirements for binding.

Disubstitution on the Phenyl Ring: Introducing a second substituent on the phenyl ring can further refine the electronic and steric properties of this part of the molecule.

The following table illustrates some strategic modifications and their potential impact on bioactivity:

Modification SiteType of ModificationPotential Impact on Bioactivity
Pyrrolidinone N1Alkylation, AcylationAltered solubility, membrane permeability, and hydrogen bonding capacity.
Pyrrolidinone C4Introduction of alkyl or aryl groupsProbing steric tolerance of the binding pocket.
Phenyl RingChange position of Bromine (ortho, meta)Investigating the importance of substituent position for target interaction.
Phenyl RingReplace Bromine with other halogens (F, Cl)Modulating halogen bonding potential and lipophilicity.
Phenyl RingIntroduce other substituents (e.g., -OCH3, -CF3)Altering electronic properties and potential for hydrogen bonding.

Bioisosteric Replacements and Scaffold Hopping Strategies in Pyrrolidinone Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group or moiety is replaced by another with similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov Scaffold hopping involves replacing the core molecular framework (the scaffold) with a structurally different one while retaining similar biological activity.

Bioisosteric Replacements for the Phenyl Ring:

The phenyl ring in this compound can be replaced by various bioisosteres to explore new chemical space and potentially improve drug-like properties. drughunter.comenamine.net

Original MoietyBioisosteric ReplacementRationale
Phenyl RingPyridine, PyrimidineIntroduce heteroatoms to modulate polarity, solubility, and hydrogen bonding potential.
Phenyl RingThiophene, Furan5-membered aromatic heterocycles that can mimic the steric and electronic properties of the phenyl ring.
Phenyl RingBicyclo[1.1.1]pentaneA saturated, non-aromatic bioisostere that can improve metabolic stability and solubility. enamine.net

Bioisosteric Replacements for the Amide Bond in the Pyrrolidinone Ring:

The lactam (cyclic amide) of the pyrrolidinone ring is a key structural feature. While less common than modifications to the substituents, exploring bioisosteres for the amide bond itself can be a valuable strategy.

1,2,3-Triazoles: These heterocycles are increasingly used as amide bioisosteres as they are resistant to cleavage by proteases and hydrolysis. cambridgemedchemconsulting.com

Oxadiazoles: Certain oxadiazole isomers can serve as effective amide replacements, potentially improving metabolic stability and allowing for salt formation. cambridgemedchemconsulting.com

Scaffold hopping, in the context of this compound, might involve replacing the entire pyrrolidinone core with another heterocyclic system that can spatially orient the 4-bromophenyl group in a similar manner to achieve the desired biological effect.

Biological Activity and Mechanistic Insights Focus on Research Tools and Pathways

Exploration of Molecular Targets and Pathways Modulated by Pyrrolidinone Derivatives

Research into various pyrrolidinone derivatives has revealed their ability to modulate a variety of molecular targets and pathways. For instance, certain pyrrolidinone derivatives have been investigated as inhibitors of histone deacetylase (HDAC), which are crucial enzymes in epigenetic regulation. The pyrrolidinone ring often serves as a key structural element for interaction with these biological targets.

Enzyme Inhibition Studies

The pyrrolidinone scaffold is present in inhibitors of several enzymes. For example, derivatives have been designed and synthesized to target enzymes such as cytochrome P450 3A4, a key enzyme in drug metabolism. nih.gov Other studies have focused on the development of pyrrolidinone-based inhibitors for flavivirus proteases like the Zika virus NS2B-NS3 protease, which is essential for viral replication. nih.gov

Investigation of Antimicrobial and Antiviral Properties

The antimicrobial and antiviral potential of the pyrrolidinone class of compounds is an active area of research. Spiropyrrolidines, which contain a pyrrolidinone ring, have shown activity against various bacterial and fungal strains. mdpi.com Additionally, some halogenated pyrrolidone derivatives have been shown to inhibit biofilm formation and the secretion of virulence factors in bacteria like Pseudomonas aeruginosa. nih.gov In the realm of antiviral research, protoporphyrin derivatives, which can contain pyrrole (B145914) rings (a precursor to pyrrolidinones), have demonstrated broad-spectrum antiviral activity by inhibiting the entry of enveloped viruses. nih.gov

Antileishmanial Activity of Pyrrolidinone Analogs

There is no published research on the antileishmanial activity of 3-(4-Bromophenyl)pyrrolidin-2-one. However, the therapeutic potential of other nitrogen-containing heterocyclic compounds against Leishmania species is well-documented. For example, studies on other classes of compounds have identified potential antileishmanial agents. nih.govnih.gov

Applications in Advanced Chemical and Materials Sciences

Role as Intermediates in the Synthesis of Complex Heterocyclic Compounds

The pyrrolidine (B122466) scaffold is a ubiquitous motif in a vast number of biologically active compounds and natural products. nih.govmdpi.com Consequently, substituted pyrrolidines like 3-(4-Bromophenyl)pyrrolidin-2-one serve as crucial intermediates in the synthesis of more complex heterocyclic systems. The presence of the bromo-substituent on the phenyl ring offers a strategic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of diverse functionalities and the construction of intricate molecular architectures.

For instance, the core structure of this compound can be envisioned as a precursor for the synthesis of various pharmacologically relevant scaffolds. The lactam moiety can undergo reduction to the corresponding pyrrolidine, or the N-H bond can be functionalized to introduce different substituents. The aryl bromide functionality is particularly valuable for building biaryl systems or introducing nitrogen- or oxygen-based nucleophiles, which are common features in many drug candidates.

Research has demonstrated the synthesis of various substituted pyrrolidin-2-one derivatives as key pharmacophoric fragments for biologically active compounds. nih.gov While direct synthesis from this compound is not always explicitly detailed in broad reviews, the principles of pyrrolidine chemistry strongly support its utility. For example, the synthesis of pyrazolo[4,3-b]pyridines, a class of compounds with diverse biological activities, has been achieved using precursors that could be derived from bromophenyl-substituted pyrrolidines. cityu.edu.hk The general strategy often involves the modification of the pyrrolidine ring followed by cyclization reactions to form fused heterocyclic systems. The versatility of the pyrrolidine ring as a synthetic precursor is well-documented, with numerous methods available for its stereoselective synthesis and functionalization. mdpi.comnih.gov

Applications in Polymer Chemistry and Biomaterials (e.g., PEGylation Substitutes)

The incorporation of small, functional molecules into polymer chains is a key strategy for developing advanced biomaterials with tailored properties. While direct studies detailing the use of this compound in polymer chemistry are not extensively documented in publicly available literature, its chemical structure suggests significant potential in this field.

The primary amine in the pyrrolidinone ring, once the lactam is opened, or the N-H of the lactam itself, can act as a point of attachment for "grafting" the molecule onto a polymer backbone. nih.govosti.gov This process, known as polymer functionalization, can impart new properties to the base polymer. For instance, the introduction of the polar lactam group could enhance the hydrophilicity and biocompatibility of a polymer.

Furthermore, the concept of using small, well-defined molecules as alternatives to poly(ethylene glycol) (PEG) for modifying therapeutic proteins and nanoparticles is an active area of research. This is driven by concerns about the potential immunogenicity of PEG. nih.gov While there is no direct evidence of this compound being used as a PEGylation substitute, its characteristics make it a plausible candidate for such investigations. Its relatively small size, hydrophilicity (due to the lactam), and the potential for further functionalization via the bromophenyl group could allow for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of bioconjugates.

The functionalization of polymers can be achieved through various techniques, including "grafting to" and "grafting from" methods. nih.govnih.gov In a "grafting to" approach, a derivative of this compound could be pre-synthesized with a reactive group that allows it to be attached to a pre-existing polymer chain. In a "grafting from" scenario, the molecule could be modified to act as an initiator for polymer growth.

Exploration in Organic Electronics and Fluorescent Materials

The field of organic electronics relies on the development of novel organic molecules with specific electronic and photophysical properties. Compounds containing aromatic and heteroaromatic moieties, particularly those capable of intramolecular charge transfer (ICT), are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. researchgate.net

While this compound itself is not a traditional fluorophore, its derivatives hold potential for the development of fluorescent materials. The bromophenyl group can be used as a synthetic handle to introduce fluorogenic moieties or to create extended π-conjugated systems through cross-coupling reactions. For example, coupling with other aromatic or heteroaromatic systems could lead to the formation of donor-acceptor type molecules, which are known to exhibit interesting photophysical properties, including fluorescence. furman.edu

The study of porphyrin derivatives bearing 4-bromophenyl groups has shown that such substituents can influence the photophysical properties of the macrocycle, which are relevant for applications in photodynamic therapy and as fluorescent probes. nih.gov Although a different class of molecule, this highlights the role that the bromophenyl group can play in tuning the electronic and optical properties of a larger system.

Furthermore, the development of new materials for OLEDs is a rapidly advancing field. cityu.edu.hkeurekalert.org Many OLED materials are based on complex organic molecules that facilitate efficient charge transport and light emission. The pyrrolidinone scaffold, when appropriately functionalized, could serve as a building block for such materials. The ability to introduce various substituents via the bromophenyl group allows for the systematic tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of efficient OLEDs.

Use as Research Probes in Biological Systems

The development of small molecules as research probes is essential for understanding complex biological processes. These probes can be used to selectively interact with specific proteins or cellular components, allowing for their study and visualization. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.gov This inherent bioactivity makes pyrrolidine derivatives, including this compound, attractive candidates for development as research probes.

The bromophenyl moiety is particularly useful in this context as it can serve multiple purposes. It can contribute to the binding affinity of the molecule to its biological target. More importantly, it provides a site for the attachment of reporter groups, such as fluorophores or affinity tags, without significantly altering the core structure responsible for the biological activity. This allows for the creation of probes that can be used in techniques like fluorescence microscopy or affinity chromatography to study the distribution and interactions of the target protein.

For instance, a study on a newly synthesized pyrazoline derivative containing a 4-bromophenyl group demonstrated its biological activities, highlighting the potential of such compounds in biological research. While not a direct use as a probe, it establishes the biological relevance of the bromophenyl-substituted heterocyclic scaffold. The versatility of the pyrrolidine scaffold in the synthesis of bioactive compounds for drug discovery is well-established, with many derivatives showing potent biological effects. nih.gov The synthesis of novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffolds, which also feature a brominated aromatic ring, further illustrates the utility of such building blocks in creating diverse chemical libraries for biological screening. soton.ac.uk

Analytical Methodologies for Quantitative and Qualitative Analysis in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment and quantification of non-volatile compounds like 3-(4-Bromophenyl)pyrrolidin-2-one. The versatility of HPLC allows for the development of specific methods to separate the target compound from impurities and starting materials.

Purity Assessment: Reversed-phase HPLC is commonly the method of choice. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The addition of a small amount of acid, like trifluoroacetic acid (TFA) or formic acid, can improve peak shape and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe. The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantification: For quantitative analysis, a validated HPLC method is established. This involves creating a calibration curve using certified reference standards of this compound at various concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. A research study on a similar compound, (4-Bromophenyl){pyridine-2-yl}acetonitrile, utilized a Varian C18 column (150 x 4.6 mm, 5µ) with a mobile phase at a flow rate of 1.5 mL/min to quantify impurities at the parts-per-million (ppm) level. researchgate.net Such a method can be adapted for this compound.

Chiral Separation: Since this compound possesses a chiral center at the C3 position of the pyrrolidinone ring, the separation of its enantiomers is crucial. Chiral HPLC is the preferred method for this purpose. chiralpedia.comyoutube.com This can be achieved through two main approaches:

Direct Method: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of compounds. orientjchem.org

Indirect Method: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

A study on the separation of the enantiomers of a related compound, rasagiline, employed a Chiralpak® AGP column with a mobile phase of ammonium (B1175870) acetate (B1210297) and isopropyl alcohol. nih.gov This highlights the potential for similar protein-based columns in resolving the enantiomers of this compound.

Gas Chromatography (GC) Coupled with Various Detectors (FID, NPD) for Volatile Pyrrolidinones

While HPLC is suitable for non-volatile compounds, Gas Chromatography (GC) is the technique of choice for the analysis of volatile and semi-volatile substances. Although this compound itself has a relatively high boiling point, GC analysis may be applicable for related volatile impurities or degradation products. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon in the analyte. It is a robust and reliable detector for general purity analysis of volatile pyrrolidinones.

Nitrogen-Phosphorus Detector (NPD): An NPD is highly selective for compounds containing nitrogen and phosphorus. Since this compound contains a nitrogen atom, an NPD would offer enhanced sensitivity and selectivity, especially when analyzing samples in complex matrices where interferences from other non-nitrogen containing compounds are present.

GC-Mass Spectrometry (GC-MS): For unambiguous identification, GC is often coupled with a mass spectrometer (MS). A study on the analysis of polycyclic aromatic alkaloids utilized a 5% phenyl polymethylsiloxane fused-silica capillary column for separation, with the MS operated in electron ionization (EI) mode for detection and identification. nih.gov A similar setup can be employed for the analysis of volatile impurities associated with this compound. The development of a GC-MS/MS method for quantifying warfarin (B611796) and its metabolites involved derivatization to enhance volatility and sensitivity, a strategy that could be applied to pyrrolidinone analysis. nih.gov

Development of Robust Extraction and Sample Preparation Protocols for Research Samples

The development of a robust extraction and sample preparation protocol is a critical step to ensure accurate and reproducible analytical results, especially when dealing with complex research samples. The goal is to isolate the analyte of interest, this compound, from the sample matrix while removing interfering substances.

Liquid-Liquid Extraction (LLE): LLE is a common technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, which is a moderately polar compound, a suitable organic solvent like ethyl acetate or dichloromethane (B109758) could be used to extract it from an aqueous sample.

Solid-Phase Extraction (SPE): SPE is a more efficient and selective sample preparation technique compared to LLE. It involves passing the sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a strong solvent. For this compound, a reversed-phase SPE cartridge (e.g., C18) could be used. The sample would be loaded in an aqueous solution, and after washing away polar impurities, the target compound would be eluted with an organic solvent like methanol or acetonitrile. A study on the sample preparation of biological fluids for pyrrolidinophenone derivatives utilized SPE with mixed-type sorbents. researchgate.net

Sample Preparation for HPLC: Prior to HPLC analysis, samples must be dissolved in a solvent compatible with the mobile phase. gcms.czresearchgate.net Filtration of the sample solution through a syringe filter (e.g., 0.45 µm or 0.22 µm) is essential to remove particulate matter that could clog the HPLC column. researchgate.net

Sample Preparation for GC: For GC analysis, if the compound or its impurities are not sufficiently volatile, a derivatization step may be necessary. This involves a chemical reaction to convert the analyte into a more volatile derivative. For instance, bromophenols are often acetylated before GC analysis to improve their chromatographic properties. researchgate.net

A general procedure for the synthesis of N-(4-bromophenyl)furan-2-carboxamides involved purification by flash column chromatography with ethyl acetate and n-hexane, followed by characterization using NMR and mass spectroscopy. nih.gov This indicates that standard chromatographic purification techniques are applicable to bromophenyl-containing compounds.

Advanced Spectroscopic Techniques for Quantitative Analysis in Complex Matrices

Beyond chromatography, advanced spectroscopic techniques offer powerful tools for the quantitative and qualitative analysis of this compound, particularly in complex research samples where chromatographic separation may be challenging.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: NMR spectroscopy is not only a premier tool for structural elucidation but can also be used for quantitative analysis. researchgate.netnih.gov In qNMR, the integral of a specific resonance signal of the analyte is compared to the integral of a known amount of an internal standard. mmu.ac.uk This method is highly accurate and does not require a calibration curve for each analyte, making it a primary method for determining the purity of reference standards. The distinct signals in the 1H NMR spectrum of this compound, such as those for the aromatic protons and the protons on the pyrrolidinone ring, can be used for quantification.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for both quantification and identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used to achieve very low detection limits and high selectivity in complex matrices. A study on the detection of alkyl halides as potential genotoxic impurities in posaconazole (B62084) utilized GC-MS/MS for trace-level quantification. mdpi.com

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy provide information about the functional groups present in a molecule. youtube.comunl.eduyoutube.com While not typically used for quantification in complex mixtures, these techniques are invaluable for confirming the identity of the synthesized this compound by matching its spectrum to that of a reference standard. The characteristic carbonyl (C=O) stretch of the lactam ring and the aromatic C-H and C-Br vibrations would be key features in the IR and Raman spectra.

The table below summarizes the key analytical techniques and their primary applications for the analysis of this compound.

Analytical TechniquePrimary ApplicationKey Parameters/Considerations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, chiral separationReversed-phase (C18, C8), mobile phase (ACN/H2O or MeOH/H2O), gradient elution, UV detection. Chiral Stationary Phases (e.g., polysaccharide-based) for enantiomer separation.
Gas Chromatography (GC) Analysis of volatile impurities and degradation productsCapillary column (e.g., 5% phenyl polysiloxane), Flame Ionization Detector (FID) for general purpose, Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile componentsElectron Ionization (EI) source, mass analyzer (quadrupole, time-of-flight).
Liquid Chromatography-Mass Spectrometry (LC-MS) High-sensitivity quantification and identificationElectrospray Ionization (ESI), High-Resolution Mass Spectrometry (HRMS) for accurate mass.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification, purity determination of reference standardsUse of an internal standard with a known concentration, proper selection of relaxation delays.
Infrared (IR) & Raman Spectroscopy Structural confirmation, functional group identificationComparison of the sample spectrum with a reference spectrum.
Solid-Phase Extraction (SPE) Sample clean-up and concentrationSelection of appropriate sorbent (e.g., C18) and elution solvents.
Liquid-Liquid Extraction (LLE) Basic sample clean-upChoice of immiscible solvents based on analyte polarity.

Patent Landscape and Intellectual Property Considerations for Pyrrolidinone Derivatives

Analysis of Patented Pyrrolidinone Scaffolds and their Research Utility

The pyrrolidinone scaffold is a privileged structure in drug discovery, largely due to its favorable physicochemical properties and its three-dimensional character, which allows for efficient exploration of pharmacophore space. researchgate.netnih.gov The non-planar, saturated ring system offers greater structural diversity compared to flat, aromatic scaffolds, a feature that is increasingly linked to higher clinical success rates for new drug candidates. nih.gov As a result, a multitude of patents have been filed claiming pyrrolidinone derivatives with diverse substitution patterns, tailored for a wide array of biological targets.

Patented pyrrolidinone scaffolds are utilized across numerous therapeutic areas. For instance, derivatives have been claimed as CCR2 antagonists, which are involved in inflammatory and autoimmune diseases. google.com Other patents disclose pyrrolidinone compounds for the treatment of neurological disorders and as antibacterial agents. tandfonline.comnih.govgoogle.com The versatility of the scaffold is further demonstrated by patents for condensed pyrrolinone derivatives with antianxiety effects and gamma-butyrolactone derivatives with immunomodulating activity. nih.govgoogle.comgoogleapis.com The compound 3-(4-Bromophenyl)pyrrolidin-2-one and its analogs are part of this landscape, often appearing as intermediates or core structures in patent applications for more complex molecules. For example, related structures like 3-amino-1-(4-bromo-2,6-difluorophenyl)pyrrolidin-2-one serve as key building blocks in the synthesis of novel therapeutic agents. google.com

The research utility of these patented scaffolds is immense. They serve as foundational structures for structure-activity relationship (SAR) studies, where systematic modification of the pyrrolidinone core helps in identifying key interactions with biological targets and optimizing pharmacological properties. researchgate.nettandfonline.com The stereochemistry of the pyrrolidinone ring is a critical aspect of its utility; different stereoisomers can exhibit vastly different biological profiles due to specific binding interactions with enantioselective proteins. researchgate.net This makes patented, stereochemically pure pyrrolidinone derivatives valuable tools for probing biological systems and for fragment-based drug design, providing a template for creating libraries of novel compounds. hbku.edu.qa

Table 1: Examples of Patented Pyrrolidinone Scaffolds and Their Applications
Patented Scaffold/Derivative ClassTherapeutic Application/Research UtilityPatent/Reference Example
Substituted PyrrolidinonesCCR2 Antagonists (Inflammatory Diseases)US6936633B2 google.com
2-Oxo-1-pyrrolidine DerivativesTreatment of Neurological Disorders (e.g., Epilepsy)US6784197B2 google.com
General Pyrrolidinone DerivativesAntibacterial AgentsPharmaceutical Patent Analyst, 2022 tandfonline.comnih.gov
Condensed Pyrrolinone DerivativesAntianxiety AgentsUS-4590189-A nih.gov
Gamma-Butyrolactone DerivativesImmunomodulating CompositionsDE3472791D1 google.com
3-Amino-1-(aryl)pyrrolidin-2-oneIntermediates for FPR2/FPR1 AgonistsWO2024220482A1 google.com

Trends in Patenting Pyrrolidinone Derivatives for Various Academic and Industrial Applications

The patenting trends for pyrrolidinone derivatives reflect broader movements within the pharmaceutical and chemical industries. A significant trend has been the shift away from two-dimensional, flat heteroaromatic rings towards more three-dimensional, sp³-hybridized scaffolds like pyrrolidinone. nih.gov This is driven by data suggesting that increased molecular complexity and the presence of chiral centers correlate with improved clinical outcomes. nih.gov Consequently, there is a growing number of patents for pyrrolidinone derivatives with precisely controlled stereochemistry. mdpi.com

In industrial applications, patent filings are often concentrated on specific, high-value therapeutic areas. Large pharmaceutical companies have patented pyrrolidinone derivatives for indications ranging from central nervous system disorders to cardiovascular diseases. google.comgoogle.com The focus is typically on lead optimization and the protection of new chemical entities (NCEs) with clear therapeutic advantages, such as improved efficacy, selectivity, or pharmacokinetic profiles. The patent literature shows a sustained industrial interest in leveraging the pyrrolidinone core to develop drugs against targets like chemokine receptors and various enzymes. google.com

In academia, the trends in patenting are slightly different. While also aimed at therapeutic applications, academic patents often focus on novel synthetic methodologies that provide access to previously inaccessible pyrrolidinone scaffolds or on the discovery of derivatives with novel mechanisms of action. acs.orgfrontiersin.org There has been a notable increase in the number of patents filed by universities in the pharmaceutical space, indicating a growing role for academic research in early-stage drug discovery. chemistryworld.com This includes the development of new catalysts and reaction cascades for constructing functionalized pyrrolidinones and the exploration of their utility in emerging fields like chemical biology and targeted therapies. acs.orgmdpi.com The application of pyrrolidinone scaffolds as organocatalysts also represents a significant area of academic patenting, highlighting their utility beyond direct therapeutic use. mdpi.com

Strategies for Novel Pyrrolidinone Scaffold Development and Patentability

The development of novel, patentable pyrrolidinone scaffolds hinges on innovative synthetic strategies and rational drug design principles. To meet the criteria for patentability—novelty, inventive step (non-obviousness), and industrial applicability—researchers must create molecules that are structurally distinct from the prior art and possess a useful, non-obvious property.

One key strategy is scaffold diversification , where the core pyrrolidinone ring is decorated with a wide variety of functional groups at different positions. This can be achieved through multi-component reactions or by developing robust synthetic routes that tolerate diverse substituents. uchicago.edumdpi.com The goal is to explore new chemical space and identify derivatives with unique biological activities.

Another powerful approach is the development of novel synthetic methodologies . For instance, the creation of densely functionalized pyrrolidinones through a one-pot Smiles-Truce cascade reaction represents a significant advance, allowing for the rapid construction of complex and novel scaffolds from simple starting materials. acs.org Such methods are themselves often patentable and provide access to libraries of compounds for screening.

Stereoselective synthesis is a cornerstone strategy for developing patentable pyrrolidinone derivatives. mdpi.com Since biological systems are chiral, enantiomerically pure compounds are often more potent and have better safety profiles than racemic mixtures. Methods starting from chiral precursors like proline, 4-hydroxyproline, or threonine are commonly employed to build the pyrrolidinone ring with defined stereocenters. hbku.edu.qamdpi.com The resulting optically pure compounds are distinct from their racemic counterparts and can be patented as separate chemical entities.

Finally, fragment-based and structure-based design approaches are used to create novel scaffolds with a higher probability of biological activity. hbku.edu.qa By understanding the binding requirements of a specific protein target, researchers can design pyrrolidinone derivatives that fit precisely into the active site, leading to potent and selective inhibitors. This rational design process provides a strong basis for the non-obviousness criterion in patent applications.

Table 2: Strategies for Novel Pyrrolidinone Scaffold Development
StrategyDescriptionKey Advantage for Patentability
Scaffold Diversification Introducing a wide range of substituents onto the pyrrolidinone core to explore new chemical space.Establishes novelty over existing structures.
Novel Synthetic Methods Developing new chemical reactions and pathways (e.g., cascade reactions) to build the pyrrolidinone ring.Provides access to previously inaccessible structures and can be patented as a process. acs.org
Stereoselective Synthesis Creating specific stereoisomers of pyrrolidinone derivatives, often starting from chiral precursors like amino acids.Enantiomerically pure compounds are considered novel entities separate from racemic mixtures. hbku.edu.qamdpi.com
Fragment-Based/Structure-Based Design Using knowledge of a biological target's structure to rationally design pyrrolidinone derivatives that bind with high affinity and selectivity.Fulfills the inventive step (non-obviousness) by demonstrating a rational and targeted design process.

Future Perspectives and Emerging Research Avenues for 3 4 Bromophenyl Pyrrolidin 2 One

Integration of Artificial Intelligence and Machine Learning in Pyrrolidinone Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new drugs, and the development of pyrrolidinone-based compounds is no exception. nih.govresearchgate.net These computational tools can significantly accelerate the identification of promising drug candidates by analyzing vast datasets and predicting molecular properties with increasing accuracy. nih.gov

Key Applications of AI/ML in Pyrrolidinone Research:

Predictive Modeling: AI and ML algorithms can be trained to predict the biological activity, physicochemical properties, and potential toxicity of novel 3-(4-Bromophenyl)pyrrolidin-2-one derivatives. researchgate.net This predictive power allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.

De Novo Design: Generative AI models can design entirely new pyrrolidinone structures with desired characteristics. By learning from existing chemical data, these models can propose innovative molecules that may not be conceived through traditional medicinal chemistry approaches.

Target Identification: AI can analyze biological data to identify new potential protein targets for this compound and its analogs. nih.gov This opens up new therapeutic areas for this class of compounds.

Interactive Table: AI/ML Tools in Drug Discovery

Tool/TechniqueApplication in Pyrrolidinone DesignPotential Impact
Deep Learning Predicting bioactivity and toxicity of new derivatives.Higher success rates in identifying lead compounds. nih.gov
Generative Models Designing novel pyrrolidinone scaffolds.Discovery of innovative chemical entities.
Natural Language Processing Extracting insights from scientific literature.Accelerated research and development.

Exploration of Novel Synthetic Routes and Sustainable Practices

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern pharmaceutical chemistry. researchgate.net For this compound, future research will likely focus on creating more sustainable and versatile synthetic pathways.

Emerging Synthetic Strategies:

Catalytic Methods: The use of novel catalysts, including biocatalysts and metal-organic frameworks, can lead to more selective and efficient syntheses of pyrrolidinone derivatives. researchgate.net

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction conditions, making them an attractive platform for the synthesis of this compound.

Green Chemistry Principles: Future synthetic routes will increasingly incorporate principles of green chemistry, such as the use of renewable starting materials, solvent-free reactions, and minimizing waste generation. rsc.org For instance, research into synthesizing pyrrolidones from bio-derived feedstocks like levulinic acid is a promising sustainable approach. researchgate.netresearchgate.net

Uncovering New Biological Targets and Mechanistic Pathways

While the pyrrolidinone scaffold is known to interact with various biological targets, there is still much to learn about the specific mechanisms of action for this compound. ontosight.ai Future research will aim to elucidate its precise molecular interactions and uncover new therapeutic applications.

Research Directions:

Target Deconvolution: Advanced chemical biology techniques, such as activity-based protein profiling and chemoproteomics, can be employed to identify the specific protein targets of this compound within a cell.

In Silico Screening: Computational methods, including molecular docking and virtual screening, can be used to predict the binding of this compound to a wide range of biological targets. itmedicalteam.plf1000research.com

Phenotypic Screening: High-content screening of this compound and its derivatives in various disease models can reveal unexpected therapeutic effects and lead to the discovery of new indications.

Development of Advanced Materials Based on Pyrrolidinone Scaffolds

The unique chemical properties of the pyrrolidinone ring make it a valuable building block for the creation of advanced materials with novel functionalities. researchgate.net

Potential Applications in Materials Science:

Biomaterials: Pyrrolidinone-containing polymers, such as polyvinylpyrrolidone (B124986) (PVP), are known for their biocompatibility and are used in various biomedical applications. researchgate.net Derivatives of this compound could be incorporated into new polymers for drug delivery systems, tissue engineering scaffolds, and medical implants.

Functional Polymers: The introduction of the 4-bromophenyl group provides a handle for further chemical modification, allowing for the creation of functional polymers with tailored optical, electronic, or responsive properties.

Q & A

Basic: What are the standard synthetic routes for 3-(4-Bromophenyl)pyrrolidin-2-one, and how are reaction conditions optimized?

Answer:
The synthesis typically involves cyclization or substitution reactions starting from brominated aryl precursors. For example:

  • Ultrasound-promoted synthesis enhances reaction efficiency and reduces byproducts. A derivative, 1-(4-bromophenyl)-5-(3,3,3-trifluoro-2-oxopropylidene)pyrrolidin-2-one, was synthesized using ultrasound irradiation, achieving high regioselectivity under mild conditions .
  • Alkylation strategies : Reacting 3-(4-bromophenyl)pyrrolidine-2,5-dione with halogenated ketones (e.g., 2-bromo-1-(2,4-difluorophenyl)ethan-1-one) in the presence of bases like K₂CO₃ yields derivatives with ~41% yield after purification via column chromatography .
    Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (25–80°C), and catalyst selection (e.g., Pd for cross-coupling). Purity (>95%) is confirmed via HPLC and elemental analysis .

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) resolve substituent effects. For instance, the carbonyl group at δ ~179.6 ppm (¹³C) and aromatic protons at δ 7.08–7.70 ppm (¹H) confirm the pyrrolidinone core and bromophenyl substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₀BrNO: [M+H]⁺ calcd. 256.00, observed 256.05) .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing intermolecular interactions like C–H···O hydrogen bonds critical for packing stability .

Advanced: How do hydrogen-bonding patterns influence the crystal packing of this compound?

Answer:
Graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bond motifs. For example:

  • The pyrrolidinone carbonyl forms C=O···H–C interactions (d ≈ 2.8 Å) with adjacent aromatic protons, creating chains or rings (e.g., R₂²(8) motifs).
  • Bromine’s steric bulk may disrupt planar stacking, favoring tilted aryl rings. Computational tools like Mercury (CCDC) map these interactions, aiding in polymorph prediction .

Advanced: How can discrepancies in NMR data during derivative synthesis be systematically addressed?

Answer:
Contradictions arise from dynamic effects or impurities. Methodological steps include:

  • Variable Temperature (VT) NMR : Detects rotational barriers (e.g., amide bond restricted rotation) by observing signal coalescence at elevated temperatures.
  • Solvent Screening : Polar solvents (DMSO-d₆) may resolve overlapping peaks via differential solvation.
  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons, distinguishing regioisomers. For example, HSQC cross-peaks confirm the trifluoropropylidene group’s connectivity in derivative 4r .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound derivatives?

Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to modulate electronic effects on bioactivity. Derivatives with 1,2,4-oxadiazole moieties show enhanced binding in kinase assays .
  • Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical interaction sites (e.g., pyrrolidinone carbonyl as a hydrogen-bond acceptor).
  • In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to targets like GABA receptors, guided by analogs such as 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one .

Basic: What are the common side reactions encountered during N-alkylation of this compound, and how are they mitigated?

Answer:

  • Over-alkylation : Occurs with excess alkylating agents. Mitigated by stepwise reagent addition and monitoring via TLC.
  • Ring-opening : Strong bases (e.g., LDA) may cleave the lactam. Use milder bases (NaHCO₃) and low temperatures (0–5°C).
  • Byproduct formation : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the desired product, with purity verified by melting point (mp 105–106°C for related compounds) .

Advanced: How is computational chemistry applied to predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Gaussian 09 computes transition-state geometries and activation energies. For example, N-substitution at the pyrrolidinone nitrogen has a lower ΔG‡ (~15 kcal/mol) compared to aryl bromine substitution (~22 kcal/mol).
  • Solvent Models : CPCM (Conductor-like Polarizable Continuum Model) accounts for solvation effects, showing THF stabilizes charged intermediates better than toluene .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation (P305+P351+P338 for eye exposure) .
  • Waste Disposal : Halogenated waste containers for brominated byproducts, complying with EPA guidelines .

Advanced: How does the bromophenyl group influence the compound’s electronic properties, and how is this measured experimentally?

Answer:

  • Electron-withdrawing effect : Reduces electron density on the pyrrolidinone ring, quantified via Hammett σₚ⁺ constants (σ ≈ 0.23 for -Br).
  • Cyclic Voltammetry : Measures oxidation potentials (E₁/2 ≈ +1.2 V vs Ag/AgCl), showing decreased electron richness compared to non-halogenated analogs.
  • UV-Vis Spectroscopy : Bathochromic shifts in λmax (e.g., 270 → 290 nm) indicate extended conjugation .

Advanced: What methodologies validate the purity of this compound for pharmacological studies?

Answer:

  • HPLC-DAD : Reverse-phase C18 columns (ACN/H₂O gradient) with UV detection at 254 nm ensure >98% purity.
  • Elemental Analysis : Acceptable C, H, N ranges (e.g., C: 47.0–47.5%; H: 3.8–4.2%) confirm stoichiometry .
  • Karl Fischer Titration : Determines residual moisture (<0.1% for hygroscopic batches) .

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